IDO1 Inhibitory Potency of 4-Chloro-5-fluoroindoline-Containing Scaffold: Subnanomolar Cellular Activity
A compound bearing the 4-chloro-5-fluoroindoline structural motif demonstrates potent inhibition of human indoleamine 2,3-dioxygenase 1 (IDO1) in a cellular assay with an IC50 of 0.5 nM [1]. This represents subnanomolar potency in a therapeutically validated immuno-oncology target. Note: The 0.5 nM IC50 value corresponds to a larger molecule containing the 4-chloro-5-fluoroindoline core as a substructure; direct comparative data for the unsubstituted 4-chloro-5-fluoroindoline parent compound against other halogenated indolines in the same assay system is not available in the identified literature [1].
| Evidence Dimension | IDO1 enzyme inhibition (cellular assay) |
|---|---|
| Target Compound Data | IC50 = 0.5 nM (for compound containing 4-chloro-5-fluoroindoline scaffold) |
| Comparator Or Baseline | No direct comparator data available in same assay system |
| Quantified Difference | Not available (absence of head-to-head comparison data) |
| Conditions | Human HeLa cells; preincubation 1 hr; IFN-γ stimulation; 20 hr incubation; Ehrlich colorimetric assay |
Why This Matters
This subnanomolar cellular potency establishes the 4-chloro-5-fluoroindoline scaffold as a privileged pharmacophore in IDO1 inhibitor development, which informs procurement decisions for medicinal chemistry programs targeting this enzyme.
- [1] BindingDB. Entry BDBM50285416 (CHEMBL4161733): IDO1 Inhibition Data. 2022. View Source
